molecular formula C10H6BrF2N B2689971 4-Bromo-3-(difluoromethyl)quinoline CAS No. 1700661-57-9

4-Bromo-3-(difluoromethyl)quinoline

Cat. No.: B2689971
CAS No.: 1700661-57-9
M. Wt: 258.066
InChI Key: ZAJFGYLOYNXUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(difluoromethyl)quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(difluoromethyl)quinoline can be achieved through several methods. One common approach involves the bromination of 3-(difluoromethyl)quinoline using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This method ensures efficient and consistent production while minimizing the risk of side reactions. The use of automated systems and advanced monitoring techniques further enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(difluoromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

    Substitution: Formation of 4-substituted-3-(difluoromethyl)quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of 3-methylquinoline derivatives.

Scientific Research Applications

4-Bromo-3-(difluoromethyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and affecting cell signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromoquinoline
  • 3-(Difluoromethyl)quinoline
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

Uniqueness

4-Bromo-3-(difluoromethyl)quinoline is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in medicinal chemistry and other fields.

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJFGYLOYNXUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.